molecular formula C5H4ClN3O2 B6166683 3-amino-6-chloropyridazine-4-carboxylic acid CAS No. 1780089-06-6

3-amino-6-chloropyridazine-4-carboxylic acid

Cat. No.: B6166683
CAS No.: 1780089-06-6
M. Wt: 173.6
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Description

3-amino-6-chloropyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloropyridazine-4-carboxylic acid typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions. One common method involves the reaction of 3,6-dichloropyridazine with ammonia to introduce the amino group, followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-6-chloropyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-6-chloropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, potentially inhibiting their activity. The chlorine atom may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-chloropyridazine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

1780089-06-6

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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